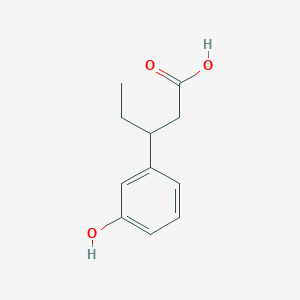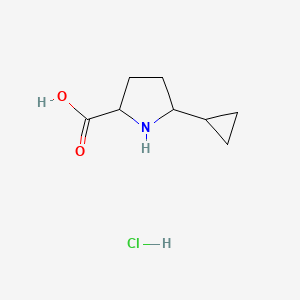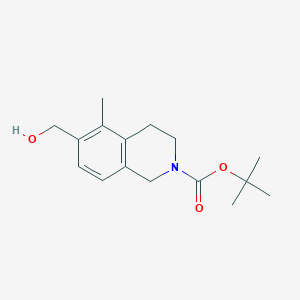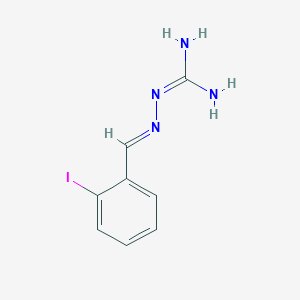![molecular formula C15H21N5O2S2 B11718075 N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B11718075.png)
N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-シアノエチル)-N-[2-(ジエチルアミノ)エチル]-2,1,3-ベンゾチアジアゾール-4-スルホンアミドは、ベンゾチアジアゾール誘導体類に属する合成有機化合物です。これらの化合物は、医薬品化学、材料科学、有機エレクトロニクスなど、さまざまな分野で多様な用途を持つことで知られています。ベンゾチアジアゾール誘導体のユニークな構造的特徴は、新薬、センサー、電子デバイスの開発において価値のあるものです。
準備方法
合成経路と反応条件
N-(2-シアノエチル)-N-[2-(ジエチルアミノ)エチル]-2,1,3-ベンゾチアジアゾール-4-スルホンアミドの合成は、通常、以下の手順が含まれます。
ベンゾチアジアゾール核の形成: ベンゾチアジアゾール核は、o-フェニレンジアミンを硫黄含有試薬(二塩化硫黄や塩化チオニルなど)と環化させることで合成できます。
スルホンアミド基の導入: スルホンアミド基は、ベンゾチアジアゾール核をスルホニルクロリドと塩基(トリエチルアミンなど)の存在下で反応させることで導入できます。
シアノエチル基とジエチルアミノエチル基の結合: 最後のステップは、スルホンアミドを2-シアノエチルハライドと2-(ジエチルアミノ)エチルハライドで塩基性条件下でアルキル化することです。
工業的製造方法
この化合物の工業的製造には、高い収率と純度を確保するために、最適化された反応条件が含まれる場合があります。これには、連続フローリアクター、高度な精製技術、厳格な品質管理対策の使用が含まれる可能性があります。
化学反応の分析
反応の種類
N-(2-シアノエチル)-N-[2-(ジエチルアミノ)エチル]-2,1,3-ベンゾチアジアゾール-4-スルホンアミドは、以下のものを含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化し、スルホキシドまたはスルホンを生成することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行い、アミンやその他の還元された誘導体を生成することができます。
置換: この化合物は求核置換反応に関与し、スルホンアミド基をアミンやチオールなどの他の求核剤に置き換えることができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、酢酸。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、エタノール。
置換: アミン、チオール、水酸化ナトリウムなどの塩基。
生成される主要な生成物
酸化: スルホキシド、スルホン。
還元: アミン、還元された誘導体。
置換: 置換されたベンゾチアジアゾール誘導体。
科学的研究の応用
N-(2-シアノエチル)-N-[2-(ジエチルアミノ)エチル]-2,1,3-ベンゾチアジアゾール-4-スルホンアミドは、科学研究でいくつかの応用があります。
化学: 複雑な有機分子やポリマーの合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性、抗がん性、抗炎症性など、生物活性化合物としての可能性が調査されています。
医学: 特に特定の酵素や受容体を標的にした薬物開発における可能性のある用途を探求しています。
産業: 有機発光ダイオード(OLED)や有機太陽電池(OPV)などの有機電子材料の開発に使用されます。
作用機序
N-(2-シアノエチル)-N-[2-(ジエチルアミノ)エチル]-2,1,3-ベンゾチアジアゾール-4-スルホンアミドの作用機序は、特定の分子標的や経路との相互作用に関係しています。この化合物は、以下のいずれかの方法で作用する可能性があります。
酵素の阻害: 代謝経路に関与する特定の酵素に結合して、その活性を阻害します。
受容体の調節: 細胞表面または細胞内受容体と相互作用して、シグナル伝達経路を調節します。
細胞応答の誘導: アポトーシス、細胞周期停止、免疫調節などの細胞応答を誘発します。
類似の化合物との比較
類似の化合物
2,1,3-ベンゾチアジアゾール-4-スルホンアミド: シアノエチル基とジエチルアミノエチル基が欠けていますが、ベンゾチアジアゾール核を共有しています。
N-(2-シアノエチル)-2,1,3-ベンゾチアジアゾール-4-スルホンアミド: 構造は似ていますが、ジエチルアミノエチル基がありません。
N-[2-(ジエチルアミノ)エチル]-2,1,3-ベンゾチアジアゾール-4-スルホンアミド: 構造は似ていますが、シアノエチル基がありません。
類似化合物との比較
Similar Compounds
2,1,3-Benzothiadiazole-4-sulfonamide: Lacks the cyanoethyl and diethylaminoethyl groups but shares the benzothiadiazole core.
N-(2-cyanoethyl)-2,1,3-benzothiadiazole-4-sulfonamide: Similar structure but without the diethylaminoethyl group.
N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide: Similar structure but without the cyanoethyl group.
特性
分子式 |
C15H21N5O2S2 |
|---|---|
分子量 |
367.5 g/mol |
IUPAC名 |
N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C15H21N5O2S2/c1-3-19(4-2)11-12-20(10-6-9-16)24(21,22)14-8-5-7-13-15(14)18-23-17-13/h5,7-8H,3-4,6,10-12H2,1-2H3 |
InChIキー |
JNGACNIMRPJJHX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN(CCC#N)S(=O)(=O)C1=CC=CC2=NSN=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide](/img/structure/B11718001.png)


![2,2-Difluoro-8-azaspiro[4.5]decane](/img/structure/B11718039.png)
![[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B11718040.png)
![methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11718041.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11718061.png)


![6-Oxa-4-azaspiro[2.4]heptane-5,7-dione](/img/structure/B11718080.png)


